N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
CAS No.: 921573-08-2
Cat. No.: VC4327450
Molecular Formula: C20H14F2N4O3
Molecular Weight: 396.354
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921573-08-2 |
|---|---|
| Molecular Formula | C20H14F2N4O3 |
| Molecular Weight | 396.354 |
| IUPAC Name | N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
| Standard InChI | InChI=1S/C20H14F2N4O3/c1-25-10-13(18(27)23-15-8-7-11(21)9-14(15)22)16-17(25)19(28)26(20(29)24-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,23,27)(H,24,29) |
| Standard InChI Key | JKGHAWHZYURGRR-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and IUPAC Nomenclature
The compound is systematically named N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, with the molecular formula C₂₀H₁₄F₂N₄O₃ and a molecular weight of 396.354 g/mol. Its IUPAC name reflects the fused bicyclic system comprising a pyrrole ring condensed with a pyrimidine-dione scaffold, substituted at distinct positions with fluorophenyl, methyl, and phenyl groups.
Synthetic Methodologies and Optimization
General Strategies for Pyrrolopyrimidine Synthesis
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives often employs cyclocondensation reactions between aminofuran intermediates and nucleophiles. A patented method for analogous pyrrolo[2,3-d]pyrimidines involves reacting 2-amino-5-substituted furans with nucleophiles such as R²-C(=NH)NH₂ under thermally activated conditions . For example, heating a 2-aminofuran bearing a cyano group with a guanidine derivative in an alkanol solvent yields the bicyclic core, followed by functionalization at the 4- and 5-positions .
Physicochemical Properties and Stability
Thermal and pH Stability
Challenges and Future Directions
Synthetic Scalability and Purification
Large-scale production faces hurdles in optimizing yield and minimizing side products during cyclocondensation. Microwave-assisted synthesis, as employed in related heterocyclic systems, could enhance reaction efficiency .
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